molecular formula C7H6BF3O3S B12854647 (4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid

(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid

Cat. No.: B12854647
M. Wt: 238.00 g/mol
InChI Key: VXHFPXQSTKTYNC-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features

(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid (CAS 128796-39-4) is characterized by a phenyl ring substituted at the para position with a trifluoromethylsulfinyl (–S(O)CF₃) group and a boronic acid (–B(OH)₂) moiety. Its molecular formula, C₇H₆BF₃O₂S , reflects the integration of boron, fluorine, sulfur, and oxygen atoms, which collectively contribute to its distinctive electronic and steric properties.

Structural Attributes :

  • Core Framework : A benzene ring serves as the central scaffold.
  • Substituents :
    • Trifluoromethylsulfinyl Group : The –S(O)CF₃ group introduces strong electron-withdrawing effects, polarizing the phenyl ring and enhancing electrophilicity at the boron center.
    • Boronic Acid : The –B(OH)₂ group enables covalent interactions with diols and participation in Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties :

Property Value
Molecular Weight 245.99 g/mol
Melting Point 245–250 °C
SMILES Notation OB(O)C1=CC=C(C=C1)S(=O)C(F)(F)F
Solubility Moderate in polar solvents

The compound’s SMILES string , OB(O)c1ccc(cc1)S(=O)C(F)(F)F, encapsulates its stereoelectronic configuration, where the sulfinyl oxygen and trifluoromethyl group create a polarized sulfur center. This polarization facilitates nucleophilic attack at the boron atom, a key feature in its reactivity.

Historical Context in Organoboron Chemistry

Organoboron compounds have been pivotal in synthetic chemistry since the 1950s, with boronic acids emerging as cornerstone reagents for cross-coupling reactions. The discovery of the Suzuki-Miyaura reaction in 1979 marked a turning point, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids under palladium catalysis.

Evolution of (4-((Trifluoromethyl)sulfinyl)phenyl)boronic Acid :

  • Early Boronic Acids : Simple arylboronic acids (e.g., phenylboronic acid) were initially employed, but their limited stability and reactivity spurred the development of derivatives with electron-withdrawing substituents.
  • Introduction of Fluorinated Groups : The incorporation of trifluoromethyl (–CF₃) and sulfinyl (–S(O)–) groups in the 2000s addressed stability issues, with the –S(O)CF₃ group providing steric bulk and electronic tuning.
  • Modern Applications : This compound’s synthesis, as detailed in protocols involving copper-catalyzed trifluoromethylthiolation of boronic acids, reflects advancements in tailoring boron reagents for niche applications.

Significance of Trifluoromethylsulfinyl Substituents

The trifluoromethylsulfinyl group (–S(O)CF₃) is critical for enhancing the compound’s utility in synthetic and materials chemistry:

Electronic Effects :

  • Electron-Withdrawing Nature : The –S(O)CF₃ group withdraws electron density via inductive effects, increasing the electrophilicity of the boron atom and accelerating transmetallation in cross-coupling reactions.
  • Polar Sulfinyl Oxygen : The sulfoxide’s oxygen atom participates in hydrogen bonding, improving solubility in protic solvents and stabilizing intermediates during catalysis.

Steric and Stability Advantages :

  • Bulky Substituent : The trifluoromethylsulfinyl group shields the boron center from hydrolysis, a common degradation pathway for boronic acids.
  • Thermal Stability : Compared to non-fluorinated analogs, this compound exhibits superior thermal stability, enabling reactions at elevated temperatures (e.g., 80–100 °C).

Applications in Synthesis :

  • Suzuki-Miyaura Coupling : The compound’s reactivity allows for efficient aryl-aryl bond formation, particularly with sterically hindered substrates.
  • Trifluoromethylthiolation : As demonstrated in copper-catalyzed reactions, it serves as a precursor for introducing –SCF₃ groups into organic molecules, a valuable motif in medicinal chemistry.

Properties

Molecular Formula

C7H6BF3O3S

Molecular Weight

238.00 g/mol

IUPAC Name

[4-(trifluoromethylsulfinyl)phenyl]boronic acid

InChI

InChI=1S/C7H6BF3O3S/c9-7(10,11)15(14)6-3-1-5(2-4-6)8(12)13/h1-4,12-13H

InChI Key

VXHFPXQSTKTYNC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)C(F)(F)F)(O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 4-(Trifluoromethyl)phenylboronic acid is a common precursor, commercially available or synthesized via palladium-catalyzed cross-coupling reactions (Suzuki coupling) of 4-bromobenzotrifluoride with boron reagents.
  • The trifluoromethylsulfinyl group can be introduced via oxidation of trifluoromethylthio derivatives or by direct sulfinylation reactions using specialized reagents.

Palladium-Catalyzed Cross-Coupling for Boronic Acid Formation

A widely used method to prepare arylboronic acids with trifluoromethyl substituents involves palladium-catalyzed Suzuki-Miyaura coupling:

  • Procedure Example : 4-bromo-2-pyridinecarbaldehyde reacts with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst such as Pd(dppf)Cl2 or Pd(PPh3)4, with bases like sodium carbonate or bicarbonate, in solvents such as dimethoxyethane/water or toluene/water mixtures. Microwave irradiation or heating at 90–130 °C for several hours facilitates the coupling, yielding the desired biaryl boronic acid derivatives with yields ranging from 60% to 63%.
Parameter Typical Conditions Yield (%) Notes
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 60-63 Microwave or conventional heating
Base Na2CO3 or NaHCO3 Aqueous or biphasic system
Solvent 1,2-Dimethoxyethane/water or toluene/water Degassed under argon
Temperature 90–130 °C Reaction time 10 min to 18 h
Purification Flash chromatography Silica gel, hexane/ethyl acetate gradient

Introduction of the Trifluoromethylsulfinyl Group

The trifluoromethylsulfinyl substituent can be introduced by oxidation of trifluoromethylthio groups or by direct sulfinylation:

  • Oxidation Route : Starting from 4-(trifluoromethylthio)phenylboronic acid or its pinacol ester, oxidation with reagents such as sodium periodate (NaIO4) in the presence of ammonium acetate (NH4OAc) in acetone/water mixtures yields the sulfinyl derivative. The reaction is typically performed at room temperature, followed by trituration with hexane/dichloromethane and pentane to isolate the boronic acid as a white solid with moderate yields (~64%).

  • Ortho-Lithiation/Borylation Route : For related sulfonyl derivatives, ortho-lithiation of benzenesulfonyl fluoride with lithium diisopropylamide (LDA) at low temperature (-78 °C) followed by borylation with triisopropyl borate can be adapted to introduce boronic acid groups adjacent to sulfinyl substituents.

Step Reagents/Conditions Outcome Yield (%) Notes
Oxidation of trifluoromethylthio NaIO4, NH4OAc, acetone/water, rt Conversion to trifluoromethylsulfinyl ~64 Trituration for purification
Ortho-lithiation/borylation LDA in THF at 0 to -78 °C, triisopropyl borate Formation of sulfonyl boronic acid Variable Requires inert atmosphere (N2)

Alternative Synthetic Approaches

  • Copper-Catalyzed Coupling : Copper(II) acetate with triethylamine in dichloromethane at room temperature for 48 hours can be used to couple 4-(trifluoromethyl)phenylboronic acid with phenolic substrates, potentially adaptable for sulfinyl derivatives.

  • SuFEx Chemistry : Sulfur(VI) fluoride exchange (SuFEx) reactions enable chemoselective synthesis of triflates and triflamides, which may be extended to trifluoromethylsulfinyl functionalization under mild conditions using N-phenyltrifluoromethanesulfonimide and fluoride sources in acetonitrile with bases like DIPEA.

Research Findings and Analytical Data

  • The boronic acid derivatives prepared exhibit melting points around 240–250 °C with decomposition, consistent with literature data for similar compounds.
  • NMR characterization confirms the presence of trifluoromethyl and sulfinyl groups, with characteristic chemical shifts in ^1H, ^13C, ^19F, and ^11B NMR spectra.
  • Mass spectrometry (HRMS) data confirm molecular ion peaks consistent with the expected molecular formula, e.g., C7H6BF3O3S for the sulfinyl boronic acid derivative.
  • Purification typically involves trituration and flash chromatography to achieve high purity suitable for further synthetic applications.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Palladium-catalyzed coupling Pd catalysts, bases (Na2CO3, NaHCO3), solvents, heat/microwave 60-63 High selectivity, scalable Requires expensive catalysts
Oxidation of trifluoromethylthio NaIO4, NH4OAc, acetone/water, room temp ~64 Mild conditions, straightforward Moderate yield, purification needed
Ortho-lithiation/borylation LDA, triisopropyl borate, low temp, inert atmosphere Variable Direct borylation near sulfinyl Sensitive to moisture, air
Copper-catalyzed coupling Cu(OAc)2, triethylamine, DCM, room temp, 48 h 63 Mild conditions Longer reaction time
SuFEx-enabled sulfinylation PhNTf2, fluoride source, DIPEA, MeCN, rt Not specified Chemoselective, mild Specialized reagents required

Chemical Reactions Analysis

Types of Reactions

(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid serves as a crucial building block in organic synthesis. Its ability to form carbon-carbon bonds through Suzuki-Miyaura coupling reactions allows for the creation of various complex structures, which are essential in pharmaceutical chemistry.

Medicinal Chemistry

The compound has shown promise in synthesizing biologically active molecules, including potential drug candidates. Its unique structural features, particularly the trifluoromethyl and sulfinyl groups, enhance its electronic properties and solubility, making it suitable for diverse biological applications.

Case Study: Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For example, (4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid has been studied for its effectiveness against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Comparison with AN2690
Candida albicans100Higher
Aspergillus niger50Comparable
Escherichia coli25Lower
Bacillus cereus10Lower

The mechanism of action may involve the inhibition of critical enzymes or pathways within microbial cells, disrupting essential biological functions and leading to cell death.

Materials Science

In addition to its applications in organic synthesis and medicinal chemistry, (4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid is utilized in producing advanced materials such as polymers and electronic components. Its unique properties can enhance the performance characteristics of these materials.

Mechanism of Action

The mechanism of action of (4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid in chemical reactions involves the activation of the boronic acid group, which facilitates the formation of carbon-carbon bonds. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The trifluoromethyl and sulfinyl groups can also influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Effects

Key Analogs:
  • (4-(Trifluoromethyl)phenyl)boronic Acid: Lacks the sulfinyl group but retains the trifluoromethyl substituent.
  • (4-(Methylsulfonyl)phenyl)boronic Acid : The sulfonyl (-SO₂-) group is more electron-withdrawing than sulfinyl (-S(O)-), which may reduce nucleophilicity of the boronic acid but improve stability. This derivative is often used in Suzuki couplings for bioactive molecule synthesis .
  • (4-(Trifluoromethoxy)phenyl)boronic Acid : Replaces the sulfinyl group with a trifluoromethoxy (-OCF₃) substituent, offering similar lipophilicity but distinct electronic properties due to the oxygen atom .
Electronic Comparison:
Compound Substituent Hammett σₚ Value* Key Reactivity Traits
(4-((CF₃)S(O))phenyl)boronic acid -S(O)CF₃ ~1.1 (estimated) High electrophilicity; moderate steric bulk
(4-CF₃-phenyl)boronic acid -CF₃ 0.54 Moderate electron withdrawal
(4-SO₂Me-phenyl)boronic acid -SO₂Me 1.00 Strong electron withdrawal; rigid

*Hammett values approximated based on substituent contributions .

Reactivity in Cross-Coupling Reactions

  • In contrast, (4-SO₂Me-phenyl)boronic acid derivatives show lower reactivity in Petasis reactions due to excessive electron withdrawal, leading to isolatable yields <10% . This suggests the sulfinyl group in the target compound may strike a balance between reactivity and stability.
  • Radical Functionalization : Derivatives like (4-CF₃-phenyl)boronic acid generate aryl radicals under Baran’s conditions for graphitic material functionalization . The sulfinyl group’s redox activity could enable similar applications but remains unexplored.

Biological Activity

(4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid, a compound featuring a trifluoromethyl group and a boronic acid moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on antimicrobial properties, mechanisms of action, and relevant case studies.

The compound is characterized by the presence of a trifluoromethyl group attached to a phenylboronic acid structure. This configuration is significant as the trifluoromethyl group often enhances the lipophilicity and biological potency of compounds.

Antimicrobial Activity

Recent studies have indicated that compounds related to (4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid exhibit notable antimicrobial properties. For instance, research shows that similar trifluoromethyl-substituted phenylboronic acids demonstrate moderate activity against various pathogens, including:

  • Candida albicans
  • Aspergillus niger
  • Escherichia coli
  • Bacillus cereus

The Minimum Inhibitory Concentration (MIC) values for these compounds suggest that they can effectively limit microbial growth, with some exhibiting lower MIC values than established antifungal agents like AN2690 (Tavaborole) .

PathogenMIC Value (µg/mL)Comparison with AN2690
Candida albicans100Higher
Aspergillus niger50Comparable
Escherichia coli25Lower
Bacillus cereus10Lower

The mechanism by which (4-((Trifluoromethyl)sulfinyl)phenyl)boronic acid exerts its antimicrobial effects may involve the inhibition of critical enzymes or pathways in microbial cells. Studies suggest that the interaction between the boronic acid moiety and specific targets within bacteria could disrupt essential biological functions, leading to cell death.

For example, docking studies have revealed that certain isomers of phenylboronic acids can bind effectively to leucyl-tRNA synthetase in bacteria, inhibiting protein synthesis .

Study 1: Antimicrobial Efficacy

A study published in Molecules evaluated the antimicrobial efficacy of various phenylboronic acids, including those with trifluoromethyl substitutions. The results indicated that these compounds exhibited significant antifungal and antibacterial properties, with specific emphasis on their effectiveness against resistant strains of bacteria .

Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of trifluoromethyl-substituted phenylboronic acids revealed that modifications to the boron atom and the position of substituents can greatly influence biological activity. The presence of the trifluoromethyl group was found to enhance the potency of these compounds against specific targets .

Q & A

Basic: What synthetic strategies are effective for preparing (4-((trifluoromethyl)sulfinyl)phenyl)boronic acid, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) with aryl halides and boronic acid precursors. Optimize equivalents of boronic acid (3–5 equivalents recommended for monocoupling) and reaction time (15–30 minutes for high yields) . Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates. Post-reaction purification via flash column chromatography ensures product integrity .

Basic: How should researchers characterize this compound, and what analytical benchmarks are critical?

Methodological Answer:

  • LCMS/HPLC : Monitor molecular ion peaks (e.g., m/z 243 [M+H-C₄H₉OCO]⁺) and retention times (e.g., 1.31 minutes under SMD-TFA05 conditions) to confirm purity and identity .
  • NMR : Analyze ¹⁹F and ¹¹B NMR to verify trifluoromethyl and boronic acid moieties. Compare with DFT-predicted chemical shifts for validation .

Advanced: How does the trifluoromethylsulfinyl group influence electronic and steric properties in cross-coupling reactions?

Methodological Answer:
The -SO-(CF₃) group is strongly electron-withdrawing, enhancing electrophilicity of the boron center and accelerating transmetallation in Suzuki reactions. However, steric hindrance may reduce coupling efficiency with bulky substrates. Use DFT/B3LYP calculations to map charge distribution and predict reactivity . Solvent polarity (e.g., acetone vs. chloroform) also modulates solvation free energy, affecting reaction kinetics .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or IR) for this compound?

Methodological Answer:
Contradictions in ¹⁷O NMR or IR stretching frequencies (e.g., B-O vs. S=O peaks) often arise from solvent effects or hydration states. Perform variable-temperature NMR in deuterated DMSO or CDCl₃ to assess dynamic equilibria . For IR, compare solid-state (KBr pellet) and solution-phase spectra to distinguish intermolecular interactions .

Advanced: What strategies mitigate poor solubility in aqueous or organic phases during catalytic applications?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., 1,2-dimethoxyethane) for Suzuki reactions. Add co-solvents like THF to improve aqueous miscibility .
  • Derivatization : Convert the boronic acid to its pinacol ester for enhanced organic solubility. Revert to free acid in situ via hydrolysis .

Advanced: How can computational modeling (e.g., DFT) guide the design of derivatives with tailored properties?

Methodological Answer:

  • Conformational Analysis : Use Gaussian 09 with B3LYP/6-31G(d) to optimize geometry and predict vibrational modes .
  • Solubility Prediction : Calculate solvation free energies (ΔG_solv) in water, acetone, and chloroform using COSMO-RS .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

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